2,6-Difluoro-3-(trifluomethyl)toluene
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Overview
Description
2,6-Difluoro-3-(trifluoromethyl)toluene is a versatile chemical compound with the molecular formula C8H5F5. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 3 position, and a methyl group attached to a benzene ring. This compound is known for its unique properties, making it valuable in various scientific research areas, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of 2,6-Difluoro-3-(trifluoromethyl)toluene often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions. The scalability of this method makes it suitable for the mass production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)toluene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions with the use of appropriate solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, carboxylic acids, aldehydes, and reduced compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethyl)toluene finds applications in diverse scientific research areas:
Chemistry: It is used as a precursor in organic synthesis, enabling the formation of complex molecules with specific functional groups.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)toluene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a catalyst, solvent, or precursor, facilitating the formation of desired products through its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorotoluene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)toluene: Lacks the fluorine atoms at the 2 and 6 positions, leading to variations in chemical behavior.
2,6-Difluoro-4-(trifluoromethyl)toluene: Similar structure but with the trifluoromethyl group at the 4 position, affecting its reactivity and applications.
Uniqueness
2,6-Difluoro-3-(trifluoromethyl)toluene is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties. This unique structure enhances its reactivity and stability, making it valuable in various scientific research and industrial applications.
Properties
IUPAC Name |
1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJFRYZDOJFSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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